1-oxo-8aH-isoquinoline-3-carboxylic acid
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Overview
Description
1-Oxo-8aH-isoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound has garnered attention due to its significant biological activities, particularly its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-8aH-isoquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate. This reaction proceeds through the loss of water rather than methanol, yielding the corresponding ester . Another method involves the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with derivatives of glycine or its cyclic analogs .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of metal catalysts and catalyst-free processes in water has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-8aH-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density at different positions of the isoquinoline ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-Oxo-8aH-isoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The antibacterial activity of 1-oxo-8aH-isoquinoline-3-carboxylic acid is primarily due to its ability to disrupt the cell membrane integrity of bacteria. Scanning electron microscopy observations have shown that treatment with this compound results in curved and sunken cell morphology, along with destroyed cell membrane integrity. Additionally, it inhibits the motility and exopolysaccharides production of bacteria, preventing biofilm formation .
Comparison with Similar Compounds
1-Oxo-8aH-isoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
Isoquinoline-3-carboxylic acid: Exhibits similar antibacterial properties but may differ in its efficacy against specific pathogens.
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities, including neuroprotective effects.
1-Arylisoquinoline-3-carboxylic acid: Used as a ligand for peripheral benzodiazepine receptors and as a biomarker for neurodegeneration.
The uniqueness of this compound lies in its potent antibacterial activity and its potential as a lead compound for developing new bactericides.
Properties
Molecular Formula |
C10H7NO3 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-oxo-8aH-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5,7H,(H,13,14) |
InChI Key |
QVRFBZRYIULWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CC(=NC2=O)C(=O)O)C=C1 |
Origin of Product |
United States |
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